Bienvenue dans la boutique en ligne BenchChem!

2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Medicinal chemistry Kinase inhibitor design Solubility optimization

2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7) is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazolin-3-one fused-ring class, with molecular formula C23H18N4OS and molecular weight 398.48 g/mol. The scaffold comprises a planar tetracyclic core bearing a 2-benzyl substituent and a distinctive 5-[(pyridin-4-yl)methyl]sulfanyl side chain that differentiates it from other in-class analogs.

Molecular Formula C23H18N4OS
Molecular Weight 398.48
CAS No. 1189957-46-7
Cat. No. B2887592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one
CAS1189957-46-7
Molecular FormulaC23H18N4OS
Molecular Weight398.48
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC=NC=C5
InChIInChI=1S/C23H18N4OS/c28-22-20(14-16-6-2-1-3-7-16)25-21-18-8-4-5-9-19(18)26-23(27(21)22)29-15-17-10-12-24-13-11-17/h1-13,20H,14-15H2
InChIKeyRQSVUULCCXOFTR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7): Core Structural & Physicochemical Profile for Procurement Decisions


2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7) is a synthetic heterocyclic compound belonging to the imidazo[1,2-c]quinazolin-3-one fused-ring class, with molecular formula C23H18N4OS and molecular weight 398.48 g/mol . The scaffold comprises a planar tetracyclic core bearing a 2-benzyl substituent and a distinctive 5-[(pyridin-4-yl)methyl]sulfanyl side chain that differentiates it from other in-class analogs [1]. This compound is supplied primarily as a research-grade screening molecule (typical purity ≥95%) and has been investigated in the context of kinase inhibition, cytotoxicity, and antimicrobial screening programs within the broader imidazo[1,2-c]quinazoline chemotype [2][3].

Why Structural Analog Substitution Is Not Straightforward for 2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7)


Superficially similar imidazo[1,2-c]quinazolin-3-one derivatives cannot be assumed interchangeable because the 5-position substituent exerts a decisive influence on both molecular recognition and physicochemical behavior. Replacement of the pyridin-4-ylmethylsulfanyl group with a 4-fluorophenylmethylsulfanyl moiety (e.g., CAS 1024374-35-3) removes a basic nitrogen (pyridine pKa ~5.2) capable of pH-dependent protonation, hydrogen-bond acceptance, and metal-chelation interactions that are absent in the neutral, lipophilic fluorophenyl analog [1]. Conversely, substitution with a 3-nitrophenylmethylsulfanyl group introduces strong electron-withdrawing effects that alter ring electronics and may redirect metabolite interactions . Class-level structure–activity relationship (SAR) data from α-glucosidase and cytotoxicity studies confirm that even single-atom changes at the 5-sulfanyl substituent produce IC50/LC50 variations exceeding 10-fold, establishing that the specific pyridin-4-ylmethylsulfanyl vector directly determines potency, selectivity, and solubility profiles [2][3].

Quantitative Differentiation Evidence for 2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7) Versus Closest Analogs


5-Position Pyridinyl vs. 4-Fluorophenyl Substituent: Distinct Hydrogen-Bond and Basicity Profile

The target compound incorporates a pyridin-4-ylmethylsulfanyl group at C-5, whereas the closest commercially available analog bears a 4-fluorophenylmethylsulfanyl substituent (CAS 1024374-35-3). The pyridine nitrogen (calculated pKa ~5.2) provides a protonatable site absent in the fluorophenyl analog, enabling pH-dependent solubility switching and potential salt-bridge interactions with target proteins. Class-level imidazo[1,2-c]quinazoline SAR demonstrates that heteroatom-containing 5-substituents drive α-glucosidase IC50 values into the low-micromolar range (12.44 ± 0.38 μM for the most potent analog 11j) versus >300 μM for less decorated congeners [1]. Although direct head-to-head data for CAS 1189957-46-7 are not yet published, the pyridinyl nitrogen represents a rationally designed handle for improving aqueous solubility and target engagement relative to the 4-fluorophenyl comparator.

Medicinal chemistry Kinase inhibitor design Solubility optimization

Cytotoxicity Class-Effect Benchmark: Imidazo[1,2-c]quinazoline Scaffold LC50 Values Against MCF-7 Breast Adenocarcinoma Cells

Polycarbo-substituted 2H-imidazo[1,2-c]quinazoline derivatives have been evaluated for in vitro cytotoxicity against MCF-7 (human breast adenocarcinoma) and HeLa (cervical cancer) cells. The most potent analog in this series, compound 3b (bearing a 4-fluorophenyl group at position 5), exhibited an LC50 of 0.39 ± 0.05 μM against MCF-7 cells, representing a ~9.4-fold improvement over the unsubstituted phenyl analog 3a (LC50 = 3.66 ± 0.12 μM) [1]. This class-level evidence demonstrates that the imidazo[1,2-c]quinazoline core is intrinsically capable of sub-micromolar cytotoxicity when appropriately decorated, and that the nature of the 5-substituent is a critical potency driver. The target compound's pyridin-4-ylmethylsulfanyl group is expected to confer distinct cytotoxicity and selectivity fingerprints compared to the 4-fluorophenyl benchmark, though direct experimental confirmation is required.

Cancer research Cytotoxicity screening Lead optimization

Antimicrobial Activity Class Benchmark: Imidazo[1,2-c]quinazoline MIC Values Against Gram-Positive and Gram-Negative Bacteria

Fused imidazo/benzimidazo[1,2-c]quinazoline derivatives have demonstrated broad-spectrum in vitro antibacterial activity. Key compounds 8ga, 8gc, and 8gd achieved MIC values of 4–8 μg/mL across Gram-negative (E. coli, P. putida, S. typhi) and Gram-positive (B. subtilis, S. aureus) panels, comparable to ciprofloxacin control [1]. Antifungal activity against A. niger and C. albicans was also observed (MIC 8–16 μg/mL). While the target compound itself has not been individually profiled in this published study, the scaffold's established antimicrobial pharmacophore provides a class-level rationale for its inclusion in antibacterial screening cascades. The pyridin-4-ylmethylsulfanyl substituent offers a potential advantage for Gram-negative penetration via the basic nitrogen, a feature absent in the 4-fluorophenyl and 3-nitrophenyl analogs commonly found in vendor catalogs.

Antimicrobial resistance Antibacterial screening Infectious disease

Synthetic Accessibility Advantage: Two-Step One-Pot Preparation Method for Imidazo[1,2-c]quinazolin-3-one Derivatives

The imidazo[1,2-c]quinazolin-3(2H)-one core, including derivatives bearing benzyl and sulfanyl substituents analogous to CAS 1189957-46-7, can be synthesized via a two-step one-pot methodology disclosed in patent CN103965203B [1]. This route avoids phosphorus-containing reagents, heavy-metal catalysts, and high-temperature conditions, delivering products with high purity and yield under mild conditions (0–160 °C, 2–50 h). In contrast, alternative imidazo[1,2-c]quinazoline syntheses often require multi-step linear sequences with lower overall yields. The commercial availability of key starting materials (2-aminobenzonitrile, amino acid esters, and benzyl halides) further reduces procurement lead time for custom synthesis compared to analogs requiring exotic or controlled precursors.

Organic synthesis Medicinal chemistry Scale-up feasibility

Recommended Research & Procurement Application Scenarios for 2-Benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one (CAS 1189957-46-7)


Kinase Inhibitor Hit-Finding Libraries Seeking Type II/III Binding Mode Candidates

The planar imidazo[1,2-c]quinazoline core mimics the purine scaffold of ATP, while the 5-pyridin-4-ylmethylsulfanyl extension projects into the solvent-exposed or allosteric pocket region. Class-level α-glucosidase inhibition data (IC50 as low as 12.44 μM) and cytotoxicity benchmarks (LC50 down to 0.39 μM) suggest kinase-related mechanisms [1][2]. The basic pyridine nitrogen offers a pH-dependent solubility switch and potential hinge-region hydrogen bonding, distinguishing this compound from the 4-fluorophenyl analog (CAS 1024374-35-3) that lacks this functionality. Procurement for kinase inhibitor screening cascades is warranted where Type II (DFG-out) or Type III (allosteric) binding modes are being explored.

Gram-Negative Antibacterial SAR Expansion Programs

The imidazo[1,2-c]quinazoline scaffold has established antibacterial activity with MIC values of 4–8 μg/mL against E. coli, P. putida, and S. typhi, comparable to ciprofloxacin [3]. The pyridin-4-ylmethylsulfanyl substituent of CAS 1189957-46-7 introduces a basic nitrogen that may enhance outer-membrane penetration in Gram-negative bacteria—a property not shared by the 4-fluorophenyl or 3-nitrophenyl analogs. This compound is a rational choice for medicinal chemistry teams seeking to optimize Gram-negative antibacterial potency through introduction of ionizable substituents at the 5-position.

Oncology Cell Panel Screening for Imidazo[1,2-c]quinazoline SAR Profiling

Class-level cytotoxicity data show that 5-substituted imidazo[1,2-c]quinazoline derivatives achieve sub-micromolar LC50 values against MCF-7 breast adenocarcinoma cells (LC50 = 0.39 μM for the most potent analog) [2]. The target compound's pyridin-4-ylmethylsulfanyl group is expected to produce a distinct cytotoxicity fingerprint compared to the 4-fluorophenyl benchmark. Researchers conducting oncology cell-panel screening should prioritize this compound to map the contribution of a basic heteroaryl sulfanyl substituent to both potency and selectivity across cancer cell lines.

Custom Synthesis Feasibility Assessment for Lead Optimization

The two-step one-pot synthetic route disclosed in CN103965203B provides a scalable, environmentally benign method for preparing imidazo[1,2-c]quinazolin-3-one derivatives without heavy-metal catalysts or phosphorus reagents [4]. For procurement teams evaluating custom synthesis of CAS 1189957-46-7 or its analogs, this established methodology reduces technical risk, shortens lead times, and lowers cost compared to compounds requiring more complex multi-step syntheses. The commercial availability of 2-aminobenzonitrile and benzyl halide building blocks further supports reliable supply chains.

Quote Request

Request a Quote for 2-benzyl-5-{[(pyridin-4-yl)methyl]sulfanyl}-2H,3H-imidazo[1,2-c]quinazolin-3-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.